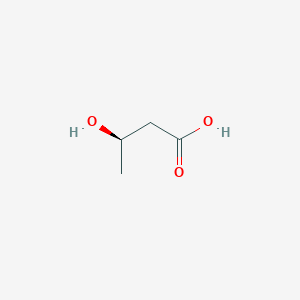

(R)-3-Hydroxybutanoic acid

Descripción

(R)-3-Hydroxybutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

(R)-3-Hydroxybutyric acid has been reported in Annulohypoxylon truncatum, Homo sapiens, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29435-48-1, 141455-97-2 | |

| Record name | Poly[(-)-3-hydroxybutyric acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29435-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Microbial poly(3-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141455-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3041829 | |

| Record name | D-3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

625-72-9 | |

| Record name | (R)-3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybutanoic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTANOIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148ULJ1DF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50 °C | |

| Record name | 3-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(R)-3-Hydroxybutanoic Acid: A Comprehensive Technical Guide on its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxybutanoic acid, a chiral molecule of significant interest, has a rich history intertwined with the discovery of its polymeric form, polyhydroxybutyrate (B1163853) (PHB). Initially identified as a microbial storage compound, its monomer has since been found across various domains of life, from bacteria to plants and animals, including humans. This technical guide provides an in-depth exploration of the discovery of this compound, its widespread natural occurrence, and the detailed experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key metabolic and experimental workflows are visualized using Graphviz diagrams.

Discovery of this compound and its Polymer, Polyhydroxybutyrate (PHB)

The journey to understanding this compound began with the discovery of its polymer, poly-(R)-3-hydroxybutyrate (PHB). In 1926, French microbiologist Maurice Lemoigne first isolated and characterized this biopolymer from the bacterium Bacillus megaterium.[1] Lemoigne's pioneering work laid the foundation for the field of bioplastics, although the significance of his discovery was not fully recognized for several decades.[2] The monomer, this compound, is the fundamental repeating unit of this biodegradable polyester.

Natural Occurrence of this compound and PHB

This compound and its polymer, PHB, are not confined to the microbial world. They are found in a diverse range of organisms, highlighting their fundamental roles in metabolism and energy storage.

Bacteria and Archaea

Bacteria are the most well-known producers of PHB, where it serves as an intracellular carbon and energy storage material, often accumulated under conditions of nutrient limitation and excess carbon.[3] Numerous bacterial species, including those from the genera Cupriavidus, Bacillus, and Pseudomonas, are capable of synthesizing significant quantities of PHB.[4][5][6][7] The PHB content can vary significantly between species and is influenced by culture conditions.

Plants

The presence of this compound and PHB has also been documented in plants. While not a primary storage compound as in bacteria, its occurrence suggests a role in plant metabolism. Transgenic plants, such as Arabidopsis thaliana, have been engineered to produce high levels of PHB, demonstrating the potential of plants as a sustainable source for this biopolymer.[8][9]

Animals and Humans

In animals and humans, this compound is a ketone body, a crucial molecule in energy metabolism, particularly during periods of fasting, prolonged exercise, or a ketogenic diet.[10][11] It is synthesized in the liver from fatty acids and transported to peripheral tissues, including the brain, to be used as an energy source when glucose is scarce.[10]

Quantitative Data on Natural Occurrence

The concentration of this compound and its polymer, PHB, varies widely depending on the organism and physiological conditions. The following tables summarize representative quantitative data from the literature.

| Organism | Compound | Concentration / Content | Condition/Source |

| Cupriavidus necator | PHB | 41.3% of dry cell weight | Low-oxygen stress |

| Cupriavidus necator | PHB | 20.6% of dry cell weight | Non-stress conditions |

| Cupriavidus necator | PHB | 84.54% of dry cell weight | Fed-batch culture |

| Bacillus megaterium | PHB | 42% of cell dry weight | Fed-batch culture |

| Bacillus megaterium uyuni S29 | PHB | Up to 70% of cell dry mass | Shaking flask |

| Transgenic Arabidopsis thaliana | PHB | Up to 4% of fresh weight (approx. 40% of dry weight) | Leaf chloroplasts |

Table 1: Polyhydroxybutyrate (PHB) Content in Various Organisms.[4][7][9][12][13]

| Organism | Compound | Concentration Range (mmol/L) | Condition/Source |

| Human | (R)-3-Hydroxybutyrate (plasma) | < 0.4 - 0.5 | Normal |

| Human | (R)-3-Hydroxybutyrate (plasma) | > 3.0 | Diabetic ketoacidosis |

| Human | (R)-3-Hydroxybutyrate (plasma) | 1.0 - 2.0 | After 2 days of fasting |

| Human | (R)-3-Hydroxybutyrate (plasma) | 6.0 - 8.0 | Prolonged starvation |

| Rat | D-β-hydroxybutyrate (blood) | 0.056 | Intact animals |

| Rat | D-β-hydroxybutyrate (blood) | 0.37 | Fasted |

| Rat | Acetoacetate & β-hydroxybutyrate | ~100 µmoles/hr/g wet wt. | Perfused liver (starved) |

Table 2: this compound Concentration in Animals.[10][11][14][15]

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in bacteria involves a three-step enzymatic process starting from acetyl-CoA. This pathway is central to the production of PHB.

Biosynthetic pathway of this compound and PHB.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound and PHB.

Screening for PHB-Producing Bacteria using Sudan Black B Staining

Principle: Sudan Black B is a lipophilic stain that accumulates in the intracellular lipid granules of PHB, rendering them visible under a light microscope.

Protocol:

-

Prepare a thin smear of the bacterial culture on a clean glass slide and air dry.

-

Heat-fix the smear by passing it through a flame three times.

-

Flood the smear with a 0.3% (w/v) solution of Sudan Black B in 70% ethanol (B145695) for 10-15 minutes.

-

Gently wash the slide with distilled water to remove excess stain.

-

Counterstain with 0.5% (w/v) safranin for 10 seconds.

-

Wash the slide with distilled water and blot dry.

-

Observe under an oil immersion microscope. PHB granules will appear as black or dark blue intracellular inclusions.[16][17]

Extraction and Purification of PHB from Bacterial Cells

Principle: This protocol utilizes a solvent to selectively extract PHB from the bacterial biomass. Chloroform (B151607) is a common solvent, but greener alternatives are also being explored.

Protocol:

-

Harvest bacterial cells from the culture medium by centrifugation (e.g., 5000 rpm for 15 minutes).

-

Lyophilize (freeze-dry) the cell pellet to obtain a dry cell mass.

-

Resuspend the dried cell pellet in a suitable solvent (e.g., chloroform or 1,3-dioxolane) at a specific solid-to-solvent ratio (e.g., 5% w/v).[18][19]

-

Incubate the suspension under optimized conditions of temperature and time with agitation (e.g., 80°C for 5 hours with shaking at 100 rpm for 1,3-dioxolane).[19]

-

Separate the cell debris from the PHB-containing solvent by centrifugation or filtration.

-

Precipitate the PHB from the solvent by adding a non-solvent, such as cold ethanol or water.[18][19]

-

Collect the precipitated PHB by filtration or centrifugation and dry the purified polymer.

Acid Hydrolysis of PHB to this compound

Principle: Concentrated acid is used to depolymerize PHB into its monomeric unit, this compound, which can then be quantified.

Protocol:

-

Weigh a known amount of purified PHB or dried bacterial cells containing PHB.

-

Add a defined volume of concentrated sulfuric acid (e.g., 98%).

-

Heat the mixture at a specific temperature for a set duration (e.g., 100°C for 1 hour) to facilitate hydrolysis.

-

Cool the reaction mixture and dilute it with deionized water to a known final volume.

-

The resulting solution containing this compound can be analyzed using techniques like HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase. This compound can be quantified by derivatization to a fluorescent compound or by direct detection after conversion to crotonic acid.

Protocol (Post-derivatization):

-

Derivatization: React the sample containing this compound with a fluorescent labeling agent.

-

Chromatographic Conditions:

-

Quantification: Generate a standard curve using known concentrations of this compound and determine the concentration in the unknown sample by comparing its peak area to the standard curve.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds and then identifies them based on their mass-to-charge ratio, providing both qualitative and quantitative information. For this compound, derivatization to a more volatile form (e.g., methyl ester) is typically required.

Protocol:

-

Derivatization: Convert this compound in the sample to its methyl ester by reacting with a methylating agent.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: e.g., 250°C.

-

Oven Temperature Program: A temperature gradient to separate the components (e.g., initial temperature of 60°C, ramped to 300°C).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Mass Range: Scan a range appropriate for the expected fragments of the derivatized analyte.

-

-

Analysis: Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum. Quantify using an internal standard.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and conformation of molecules in solution.

Sample Preparation:

-

Dissolve a sufficient amount of the purified this compound or PHB (typically 5-25 mg for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.[20][21]

-

Ensure the sample is free of particulate matter by filtering if necessary.[20]

-

The final volume in a standard 5 mm NMR tube should be approximately 0.6-0.7 mL.[21][22]

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For PHB, characteristic peaks for the ester carbonyl group are of particular interest.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the dried PHB sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[23]

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[23]

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[23]

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical flow from the discovery of PHB to the analysis of its monomer, and the central role of this compound in mammalian metabolism.

Workflow from discovery to analysis of this compound.

Role of this compound in mammalian ketone body metabolism.

Conclusion

This compound, from its humble beginnings as a component of a bacterial storage polymer to its recognition as a key metabolite in higher organisms, continues to be a molecule of immense scientific interest. Its chirality and versatile chemical nature make it a valuable building block for the synthesis of fine chemicals and pharmaceuticals. Furthermore, its role in energy metabolism opens up avenues for research in nutrition, metabolic disorders, and therapeutic interventions. The detailed methodologies and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of biotechnology, medicine, and drug development, facilitating further exploration of this remarkable molecule.

References

- 1. scielo.br [scielo.br]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Evaluation of culture medium on poly(3-hydroxybutyrate) production by Cupriavidus necator ATCC 17697: application of the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 6. academic.oup.com [academic.oup.com]

- 7. High production of poly(3-hydroxybutyrate) from a wild Bacillus megaterium Bolivian strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of high-molecular-weight poly([R]-(-)-3-hydroxybutyrate) in transgenic Arabidopsis thaliana plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transgenic Arabidopsis plants can accumulate polyhydroxybutyrate to up to 4% of their fresh weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 12. researchgate.net [researchgate.net]

- 13. Inexpensive fed-batch cultivation for high poly(3-hydroxybutyrate) production by a new isolate of Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rates of ketone-body formation in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1062.ca [1062.ca]

- 17. rjptonline.org [rjptonline.org]

- 18. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization for the efficient recovery of poly(3-hydroxybutyrate) using the green solvent 1,3-dioxolane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 21. cif.iastate.edu [cif.iastate.edu]

- 22. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 23. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Biosynthesis of (R)-3-Hydroxybutanoic Acid in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxybutanoic acid ((R)-3-HB) is a valuable chiral building block for the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers. Microbial biosynthesis offers a promising route for the enantiomerically pure production of (R)-3-HB. This technical guide provides a comprehensive overview of the biosynthetic pathways of (R)-3-HB in microorganisms, with a focus on the core enzymatic reactions, metabolic engineering strategies, and detailed experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Core Biosynthetic Pathway of this compound

The most well-characterized and widely engineered pathway for (R)-3-HB synthesis in microorganisms begins with the central metabolite acetyl-CoA. This pathway typically involves a three-step enzymatic conversion.

-

Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase , encoded by the phaA gene.[1][2][3]

-

Reduction of Acetoacetyl-CoA: Acetoacetyl-CoA is then stereoselectively reduced to (R)-3-hydroxybutyryl-CoA. This reduction is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase , encoded by the phaB gene.[1][2][4]

-

Conversion to this compound: The final step involves the removal of the Coenzyme A (CoA) moiety from (R)-3-hydroxybutyryl-CoA to yield the final product, (R)-3-HB. Several enzymatic strategies have been employed for this step:

-

Thioesterase Activity: Thioesterases, such as TesB from Escherichia coli, can hydrolyze the thioester bond of (R)-3-hydroxybutyryl-CoA.[5][6]

-

CoA Transferase Activity: A CoA transferase, such as propionyl-CoA transferase (Pct) from Clostridium propionicum or Ralstonia eutropha, can transfer the CoA group from (R)-3-hydroxybutyryl-CoA to an acceptor molecule like acetate, releasing (R)-3-HB.[7][8][9]

-

Phosphotransbutyrylase and Butyrate (B1204436) Kinase: A two-step process involving phosphotransbutyrylase (ptb) and butyrate kinase (buk) can also be used to convert (R)-3-hydroxybutyryl-CoA to (R)-3-HB.[4][10]

-

Visualization of the Core Biosynthetic Pathway

Caption: Core biosynthetic pathway of this compound from acetyl-CoA.

Host Microorganisms and Metabolic Engineering Strategies

Escherichia coli and Cupriavidus necator (formerly Ralstonia eutropha) are the most commonly used microbial chassis for (R)-3-HB production due to their well-characterized genetics and metabolism.[7][11][12]

Escherichia coli

E. coli is a popular host due to its rapid growth and the availability of extensive genetic tools. For (R)-3-HB production, the genes for the biosynthetic pathway (e.g., phaA, phaB, and tesB or pct) are typically introduced via expression plasmids.[5][7]

Cupriavidus necator

C. necator is a natural producer of poly(R)-3-hydroxybutyrate (PHB), a polymer of (R)-3-HB.[13] This bacterium possesses the native phaA and phaB genes.[14] Engineering strategies in C. necator often focus on diverting the carbon flux from PHB production to the secretion of monomeric (R)-3-HB. This can be achieved by knocking out the PHB synthase gene (phaC) and introducing a gene for the final CoA removal step.

Regulation of the Pathway in Cupriavidus necator

In C. necator, the expression of the phasin (B1169946) protein PhaP, which coats the surface of PHB granules, is regulated by the PhaR protein.[15][16] PhaR acts as a repressor of phaP transcription.[16][17] When PHB is synthesized, PhaR is thought to bind to the PHB granules, relieving the repression of phaP and allowing for phasin production.[7][16] Understanding this regulatory network is crucial for engineering strains with altered PHB and (R)-3-HB production characteristics.

Caption: Regulation of phasin (PhaP) expression by the PhaR repressor in C. necator.

Quantitative Data on (R)-3-HB Production

The following tables summarize key quantitative data from various studies on the microbial production of (R)-3-HB and the kinetic properties of the core enzymes.

Table 1: Production of this compound in Engineered Microorganisms

| Host Organism | Genotype/Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| E. coli | Expressing phaA, phaB, ptb, buk | Glucose | 12 | - | 0.25 | [10] |

| E. coli | Expressing phaA, phaB, tesB | Glucose | 12 | - | 0.5 | [5] |

| E. coli | Expressing phaAB and pct | Glucose + Acetate | 5.2 | - | 0.22 | [8] |

| E. coli | Engineered for NADPH regeneration | Glucose | 75.7 | 0.34 | 1.26 | [18] |

| E. coli | Overexpressing yciA (thioesterase) | Glucose | 14.3 | - | - | [6] |

| C. necator | Fed-batch fermentation | Sucrose (B13894) | 23.07 (PHB) | - | 0.58 (PHB) | [3] |

| C. necator | Fed-batch terpolymer production | Oleic acid, γ-butyrolactone, 1-pentanol | - | - | 0.347 | [1] |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s-1) | Vmax (μmol/mg/min) | Reference |

| β-Ketothiolase (PhaA) | C. necator H16 | Acetyl-CoA | - | - | - | [19] |

| Acetoacetyl-CoA Reductase (PhaB) | C. necator H16 | Acetoacetyl-CoA | 5.7 | 102 | - | [20] |

| Acetoacetyl-CoA Reductase (PhaB) mutant Q47L | C. necator H16 | Acetoacetyl-CoA | - | 244.8 | - | [4] |

| Acetoacetyl-CoA Reductase (PhaB) mutant T173S | C. necator H16 | Acetoacetyl-CoA | - | 357 | - | [4] |

| Propionyl-CoA Transferase (Pct) | R. eutropha H16 | Propionyl-CoA | 300 | - | - | [21] |

| Propionyl-CoA Transferase (Pct) | R. eutropha H16 | Acetyl-CoA | 600 | - | - | [21] |

| Propionyl-CoA Transferase (Pct) | R. eutropha H16 | 3-Hydroxybutyrate | 4300 | - | 2.5 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study and engineering of (R)-3-HB biosynthesis.

Enzyme Assays

This assay measures the thiolytic cleavage of acetoacetyl-CoA.

-

Principle: The decrease in absorbance at 304 nm due to the disappearance of the enolate form of acetoacetyl-CoA is monitored.

-

Reagents:

-

1 M Tris-HCl buffer, pH 8.1

-

10 mM Acetoacetyl-CoA

-

10 mM Coenzyme A (CoA)

-

Purified PhaA enzyme or cell-free extract

-

-

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.1), 0.2 mM acetoacetyl-CoA, and 0.1 mM CoA in a total volume of 1 ml.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding an appropriate amount of the enzyme solution.

-

Monitor the decrease in absorbance at 304 nm using a spectrophotometer.

-

Calculate the activity based on the molar extinction coefficient of the Mg2+-acetoacetyl-CoA complex (14,000 M-1 cm-1).

-

This assay measures the NADPH-dependent reduction of acetoacetyl-CoA.

-

Principle: The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

1 M Potassium phosphate (B84403) buffer, pH 6.0

-

10 mM NADPH

-

10 mM Acetoacetyl-CoA

-

Purified PhaB enzyme or cell-free extract

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 6.0), 0.1 mM NADPH, and 32 μM acetoacetyl-CoA in a total volume of 1 ml.[14]

-

Equilibrate the mixture to 25°C.[14]

-

Initiate the reaction by adding the cell-free extract or purified enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the specific activity using the molar extinction coefficient of NADPH (6,220 M-1 cm-1).

-

Genetic Engineering of Cupriavidus necator

Caption: Workflow for gene knockout in C. necator using Lambda Red recombineering.

This protocol is adapted for efficient transformation of C. necator.[22]

-

Cell Preparation:

-

Grow C. necator H16 in a suitable medium (e.g., LB) at 30°C to an OD600 of 0.6-0.8.

-

Chill the culture on ice for 30 minutes.

-

Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold sterile water.

-

Resuspend the cells in ice-cold 10% glycerol (B35011).

-

Centrifuge again and resuspend the final cell pellet in a small volume of 10% glycerol to a high cell density.

-

Aliquots of the electrocompetent cells can be stored at -80°C.

-

-

Electroporation:

-

Thaw an aliquot of competent cells on ice.

-

Add 100-500 ng of plasmid DNA or linear DNA to 50 µl of cells.

-

Transfer the cell-DNA mixture to a pre-chilled 0.2 cm electroporation cuvette.

-

Apply an electrical pulse (e.g., 2.5 kV, 25 µF, 200 Ω).

-

Immediately add 1 ml of SOC medium and transfer to a microfuge tube.

-

Incubate at 30°C for 2-4 hours with shaking to allow for recovery and expression of antibiotic resistance.

-

Plate on selective agar (B569324) plates.

-

Fed-Batch Fermentation for (R)-3-HB Production

This protocol provides a general framework for high-density fed-batch cultivation.

-

Inoculum Preparation:

-

Inoculate a single colony into a seed culture medium and grow overnight at the appropriate temperature and shaking speed.

-

-

Batch Phase:

-

Inoculate the fermenter containing a defined minimal medium with the seed culture to a starting OD600 of approximately 0.1.

-

Maintain process parameters such as temperature (e.g., 37°C for E. coli), pH (e.g., 7.0, controlled with NH4OH or NaOH), and dissolved oxygen (DO) (e.g., >20% saturation, controlled by agitation and airflow).[2][10][23]

-

-

Fed-Batch Phase:

-

When the initial carbon source is nearly depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated nutrient solution.

-

The feed solution typically contains a high concentration of the carbon source (e.g., glucose), nitrogen source, and other essential nutrients.[10][23]

-

Employ a feeding strategy to maintain a desired specific growth rate, such as an exponential feed or a DO-stat feed.[1][24]

-

If using an inducible expression system, add the inducer (e.g., IPTG) at an appropriate cell density.

-

-

Sampling and Analysis:

-

Periodically withdraw samples to monitor cell density (OD600), substrate consumption, and (R)-3-HB production.

-

Quantification of this compound by HPLC

-

Principle: (R)-3-HB in the fermentation broth is separated and quantified using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Centrifuge the fermentation sample to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[5]

-

The clarified supernatant can be directly injected or diluted with the mobile phase if necessary.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column or an organic acid analysis column (e.g., Phenomenex ROA-Organic Acid H+).[25][26]

-

Mobile Phase: An acidic aqueous solution, such as 5 mM H2SO4 or a phosphate buffer at a low pH (e.g., pH 2.3).[27][28]

-

Flow Rate: Typically 0.5-1.0 ml/min.

-

Column Temperature: Often elevated (e.g., 60-65°C) for organic acid columns to improve peak shape.[25]

-

Detection: UV detector at 210 nm.

-

Quantification: Use a standard curve prepared with pure this compound.

-

Conclusion

The microbial biosynthesis of this compound is a well-established and highly optimizable process. By leveraging the core biosynthetic pathway and applying advanced metabolic engineering techniques in suitable host organisms like E. coli and C. necator, significant improvements in titer, yield, and productivity have been achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further advancements in the sustainable production of this important chiral chemical. Future work will likely focus on the discovery and engineering of novel enzymes with improved kinetics, the optimization of fermentation processes using alternative feedstocks, and the fine-tuning of regulatory networks to further enhance production efficiency.

References

- 1. A fed-batch strategy to produce high poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-4-hydroxybutyrate) terpolymer yield with enhanced mechanical properties in bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering an acetoacetyl-CoA reductase from Cupriavidus necator toward NADH preference under physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved fed-batch production of high-purity PHB (poly-3 hydroxy butyrate) by Cupriavidus necator (MTCC 1472) from sucrose-based cheap substrates under response surface-optimized conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Directed Evolution and Structural Analysis of NADPH-Dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) Reductase from Ralstonia eutropha Reveals Two Mutations Responsible for Enhanced Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. greyhoundchrom.com [greyhoundchrom.com]

- 6. The role of the acyl-CoA thioesterase "YciA" in the production of (R)-3-hydroxybutyrate by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. food.r-biopharm.com [food.r-biopharm.com]

- 9. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Seven-enzyme in vitro cascade to (3R)-3-hydroxybutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic engineering of Cupriavidus necator H16 for improved chemoautotrophic growth and PHB production under oxygen-l… [ouci.dntb.gov.ua]

- 12. Metabolic engineering of Cupriavidus necator using sucrose phosphorylase pathway for polyhydroxybutyrate production from sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Roles of Multiple Acetoacetyl Coenzyme A Reductases in Polyhydroxybutyrate Biosynthesis in Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP Phasin to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of phasin expression and polyhydroxyalkanoate (PHA) granule formation in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 19. uniprot.org [uniprot.org]

- 20. uniprot.org [uniprot.org]

- 21. Characterization of propionate CoA-transferase from Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. ars.usda.gov [ars.usda.gov]

- 26. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Stereospecific Properties of (R)-3-Hydroxybutanoic Acid: A Technical Guide

Abstract: (R)-3-Hydroxybutanoic acid ((R)-3-HB), a naturally occurring chiral molecule, plays a pivotal role in diverse biological and industrial processes. As the primary circulating ketone body in mammals, it is a crucial alternative energy source for tissues like the brain during periods of low glucose availability.[1][2] Beyond its metabolic functions, (R)-3-HB acts as a signaling molecule, notably through the inhibition of histone deacetylases (HDACs), thereby influencing gene expression and cellular processes.[1][2] Its stereospecificity is paramount; only the (R)-enantiomer is produced and utilized in mammalian metabolism.[1] This stereocenter also makes it a valuable chiral precursor for the synthesis of fine chemicals, including vitamins and antibiotics, and the monomer for the biodegradable polyester, poly-[(R)-3-hydroxybutyrate] (PHB).[3][4] This guide provides an in-depth examination of the stereospecific synthesis, reactions, biological functions, and analytical methodologies pertaining to this compound, tailored for researchers and professionals in drug development and materials science.

Introduction to this compound

3-Hydroxybutanoic acid is a chiral molecule existing as two enantiomers: (R)- and (S)-3-hydroxybutanoic acid. The (R)-enantiomer, also known as D-3-hydroxybutyrate, is the biologically active form in mammals, synthesized in the liver from the oxidation of fatty acids.[1] It is one of the three main ketone bodies, along with acetoacetate (B1235776) and acetone, that serve as a vital energy substrate, particularly for the brain, during fasting or prolonged exercise.[1][5]

The significance of (R)-3-HB extends to microbiology, where it serves as the monomeric unit for polyhydroxybutyrate (B1163853) (PHB), a form of intracellular carbon and energy storage in various bacteria.[2][6] This biopolymer is a biodegradable and biocompatible thermoplastic, making it a sustainable alternative to conventional petroleum-based plastics.[6] The stereochemical purity of the monomer is critical for the physical and mechanical properties of the resulting polymer.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃ | [8] |

| Molecular Weight | 104.10 g/mol | [8] |

| Melting Point | 44–46 °C | [9] |

| Specific Rotation [α]D | -24.7° (c=5.0 in H₂O) | [9] |

| Appearance | Solid | [8] |

Stereospecific Synthesis of this compound

Achieving high enantiomeric purity is crucial for the application of (R)-3-HB. Various stereospecific chemical and biological methods have been developed for its synthesis.

Chemical Synthesis

Asymmetric hydrogenation of acetoacetic esters is a common strategy for producing chiral 3-hydroxybutanoates. Ruthenium-based catalysts are often employed for this transformation, yielding the desired (R)-enantiomer with high enantiomeric excess (ee).

A patented method describes the synthesis of (R)-3-hydroxybutyrate esters by reacting a 3-oxobutanoic acid ester with a ruthenium complex catalyst under hydrogen pressure. This method reports achieving ee values of more than 90%.[10] Another approach involves the chiral modification of nickel powder catalysts with (R,R)-tartaric acid for the hydrogenation of alkyl acetoacetates, resulting in a 93% ee for the (R)-product.[11]

Enzymatic and Microbial Synthesis

Enzymatic methods offer high stereoselectivity under mild reaction conditions. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic mixtures. For instance, CAL-B can be used to selectively hydrolyze racemic β-butyrolactone, leaving behind the (R)-enantiomer which can then be converted to ethyl (R)-3-hydroxybutyrate.[5]

Microbial fermentation provides a direct route to enantiopure (R)-3-HB from simple carbon sources like glucose.[12] Engineered Escherichia coli strains containing the genes for β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB) can convert acetyl-CoA into (R)-3-hydroxybutyryl-CoA.[12] Subsequent enzymatic action, for example by a propionyl-CoA transferase (PCT), can then release (R)-3-HB.[12] This engineered pathway has been shown to produce (R)-3-HB with an enantiopurity of 99.2%.[12]

Table 2: Comparison of Synthesis Methods for this compound/Esters

| Method | Precursor | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | 3-Oxobutanoic acid ester | Ruthenium complex | (R)-3-hydroxybutyrate ester | >90% | [10] |

| Asymmetric Hydrogenation | Alkyl acetoacetate | (R,R)-Tartaric acid/Ni | Alkyl (R)-3-hydroxybutyrate | 93% | [11] |

| Enzymatic Kinetic Resolution | Racemic β-butyrolactone | Candida antarctica lipase B | Ethyl (R)-3-hydroxybutyrate | 85% | [5] |

| Microbial Fermentation | Glucose | Engineered E. coli (PhaA, PhaB, PCT) | This compound | 99.2% | [12] |

Stereospecific Reactions and Polymerization

The chemical reactivity of (R)-3-HB is dictated by its carboxyl and hydroxyl functional groups, while its stereocenter governs its interaction with biological systems.

Biological Conversions

In metabolic pathways, (R)-3-HB is interconvertible with acetoacetate. The reaction is catalyzed by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase, which stereospecifically oxidizes (R)-3-HB to acetoacetate.[3] This is a key step in ketone body utilization, as acetoacetate can be converted to acetoacetyl-CoA and subsequently acetyl-CoA for entry into the citric acid cycle.

Another important enzymatic reaction involves the dehydration of (3R)-3-hydroxybutanoyl-CoA to crotonoyl-CoA, catalyzed by 3-hydroxybutyryl-CoA dehydratase.[13] This reaction is part of fatty acid metabolism pathways.

Caption: Interconversion of this compound in ketone body metabolism.

Polymerization to Poly-[(R)-3-hydroxybutyrate] (PHB)

(R)-3-HB is the natural monomer for the biopolymer PHB. In microorganisms, the biosynthesis of PHB begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA.[6] This monomer is subsequently polymerized by PHB synthase to produce PHB.[6][7] The polymer is stored in intracellular granules as a carbon and energy reserve.[6] The resulting polymer is exclusively composed of (R)-stereoisomers, leading to a highly crystalline material.[7]

References

- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]

- 7. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Hydroxybutanoic acid, (R)- | C4H8O3 | CID 92135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

- 11. (R)-3-HYDROXYBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alchetron.com [alchetron.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Enantiomerically Pure (R)-3-Hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxybutanoic acid, also known as D-β-hydroxybutyrate, is a naturally occurring chiral molecule of significant interest in various scientific and industrial fields. It serves as a key ketone body in human metabolism, providing an alternative energy source for the brain and other tissues during periods of fasting or low carbohydrate intake.[1][2][3] Furthermore, it is the monomeric unit of the biodegradable polymer polyhydroxybutyrate (B1163853) (PHB), a promising sustainable alternative to conventional plastics.[4][5][6][7] This technical guide provides a comprehensive overview of the physical and chemical properties of enantiomerically pure this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and application in various contexts. Below is a summary of its key physical properties.

| Property | Value | References |

| Molecular Formula | C4H8O3 | [8][9] |

| Molecular Weight | 104.10 g/mol | [8][9] |

| Appearance | Solid | [9] |

| Melting Point | 49-50 °C | [8][9] |

| Boiling Point | 269.2 °C at 760 mmHg | [8] |

| Density | 1.195 g/cm³ | [8] |

| Specific Rotation [α]D20 | -25±1° (c = 6% in H2O) | |

| Solubility | Soluble in water, ethanol, and acetone.[10][11] | |

| pKa | ~4.41 (Predicted) | [12] |

Chemical Properties and Spectroscopic Data

This compound is a bifunctional molecule containing both a carboxylic acid and a secondary alcohol group, which dictates its chemical reactivity.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. In D₂O, typical shifts are observed for the methyl, methylene, and methine protons.[13]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the four carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.

-

Mass Spectrometry: Mass spectral analysis can be used to determine the molecular weight and fragmentation pattern of the molecule.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and synthesis of enantiomerically pure compounds.

Synthesis of Enantiomerically Pure this compound

The enantioselective synthesis of this compound can be achieved through various methods, including microbial fermentation and asymmetric hydrogenation.

Asymmetric Hydrogenation of Ethyl Acetoacetate (B1235776):

This method involves the hydrogenation of a prochiral ketone using a chiral catalyst to produce the desired enantiomer.

-

Catalyst Preparation: A ruthenium-based catalyst, such as one containing a BINAP ligand, is prepared.

-

Reaction Setup: Ethyl acetoacetate is dissolved in an appropriate solvent (e.g., methanol) in a high-pressure reactor.

-

Hydrogenation: The catalyst is added to the solution, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion.

-

Workup and Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting ethyl (R)-3-hydroxybutanoate is then hydrolyzed to this compound using an acid or base, followed by purification techniques such as distillation or chromatography.

Determination of Specific Rotation

Specific rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound.

-

Sample Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically water.

-

Instrumentation: A polarimeter is calibrated according to the manufacturer's instructions.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The optical rotation of the solution is measured at a specific temperature (usually 20°C) and wavelength (usually the sodium D-line, 589 nm).

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC with a chiral stationary phase is a powerful technique for separating enantiomers and determining enantiomeric excess.

-

Column Selection: A suitable chiral column is chosen, such as one based on cyclodextrins or polysaccharide derivatives.

-

Mobile Phase Preparation: An appropriate mobile phase, often a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) with a small amount of an acidic or basic additive, is prepared and degassed.

-

Sample Preparation: The sample is dissolved in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the separation of the enantiomers is monitored using a suitable detector (e.g., UV or refractive index). The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification.

Biochemical Pathways

This compound plays a central role in two key metabolic pathways: ketone body metabolism in mammals and the biosynthesis of polyhydroxybutyrate in microorganisms.

Ketone Body Metabolism

During periods of low glucose availability, the liver produces ketone bodies, including this compound, from the breakdown of fatty acids. These ketone bodies are then transported via the bloodstream to peripheral tissues, such as the brain and heart, where they are used as an energy source.[1][2][3]

Polyhydroxybutyrate (PHB) Biosynthesis

In various microorganisms, this compound is the monomer for the synthesis of PHB, a biopolymer that serves as an intracellular carbon and energy storage material.[4][7] The biosynthesis of PHB typically starts from acetyl-CoA.

References

- 1. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ketone bodies - Wikipedia [en.wikipedia.org]

- 3. Ketone Bodies Metabolism [apps.deakin.edu.au]

- 4. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. microbiojournal.com [microbiojournal.com]

- 7. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:625-72-9 | Chemsrc [chemsrc.com]

- 9. 3-Hydroxybutanoic acid, (R)- | C4H8O3 | CID 92135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. (R)-3-Hydroxybutyric acid - Nordic Biosite [nordicbiosite.com]

- 12. Showing Compound 3-Hydroxybutanoic acid (FDB021797) - FooDB [foodb.ca]

- 13. researchgate.net [researchgate.net]

(R)-3-Hydroxybutanoic Acid as a Human Metabolite: A Technical Guide

Abstract: (R)-3-Hydroxybutanoic acid, also known as D-β-hydroxybutyrate (BHB), is the most abundant ketone body in mammals. Synthesized primarily in the liver from the oxidation of fatty acids, it serves as a crucial alternative energy source for extrahepatic tissues, including the brain, particularly during periods of low glucose availability such as fasting or prolonged exercise.[1][2][3] Beyond its metabolic role, recent research has unveiled its function as a potent signaling molecule, exerting influence over gene expression and cellular processes through mechanisms like histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPCR) agonism.[4][5][6] This technical guide provides an in-depth overview of the biosynthesis, degradation, and physiological concentrations of this compound. It further details its signaling pathways and presents established experimental protocols for its quantification in biological samples, aimed at researchers, scientists, and professionals in drug development.

Biosynthesis and Degradation

This compound is a central component of ketogenesis and ketolysis. These processes ensure metabolic flexibility during shifts in energy availability.

Biosynthesis (Ketogenesis)

Ketogenesis occurs predominantly in the mitochondria of liver cells (hepatocytes), especially when fatty acid oxidation is high and carbohydrate availability is low.[2] The process begins with the condensation of two acetyl-CoA molecules.[6]

-

Thiolase condenses two molecules of Acetyl-CoA to form Acetoacetyl-CoA.

-

HMG-CoA Synthase adds another Acetyl-CoA to Acetoacetyl-CoA, producing β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).[2]

-

HMG-CoA Lyase cleaves HMG-CoA into Acetoacetate and Acetyl-CoA.[2]

-

D-β-hydroxybutyrate Dehydrogenase reduces Acetoacetate to this compound in an NADH-dependent reaction.[1][2]

This pathway allows the liver to convert energy stored in fatty acids into a water-soluble fuel that can be transported through the bloodstream.

Degradation (Ketolysis)

Extrahepatic tissues, such as the brain, heart, and skeletal muscle, take up this compound from the blood and utilize it for energy in a process called ketolysis.[1]

-

D-β-hydroxybutyrate Dehydrogenase oxidizes this compound back to Acetoacetate, generating NADH.

-

Succinyl-CoA:3-oxoacid-CoA Transferase (SCOT) , an enzyme absent in the liver, converts Acetoacetate to Acetoacetyl-CoA.

-

Thiolase cleaves Acetoacetyl-CoA into two molecules of Acetyl-CoA, which then enter the TCA cycle for ATP production.

Physiological Concentrations

The concentration of this compound in human biological fluids varies significantly depending on the metabolic state. Levels are typically low in the post-absorptive state but can rise dramatically during fasting, ketogenic diets, or in pathological conditions like diabetic ketoacidosis.

| Biological Matrix | Condition | Concentration Range | Units | References |

| Plasma / Serum | Overnight Fasted (Normal) | 21 ± 2 | µM | [7] |

| 72-hour Fasted (Normal) | 97 ± 4 | µM | [7] | |

| Diabetic (Overnight Fasted) | 38 ± 5 | µM | [7] | |

| Diabetic Ketoacidosis | Can exceed 4.5 | mM | [8] | |

| Urine | Normal (Healthy) | 3.4 (mean) | µmol/mmol creatinine | [9] |

| Normal (Healthy) | 8.51 - 34.7 | µg/mL | [10] | |

| Diabetic | 4.94 - 4520 | µg/mL | [10] |

Physiological and Signaling Roles

This compound is not merely a metabolite but also a dynamic signaling molecule with diverse biological effects.

Endogenous Histone Deacetylase (HDAC) Inhibition

This compound is a known endogenous inhibitor of class I histone deacetylases (HDACs), including HDAC1 and HDAC2.[5][11] By inhibiting HDACs, it increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[11] This mechanism is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[11][12]

G-Protein Coupled Receptor (GPCR) Agonism

This compound acts as a ligand for specific G-protein coupled receptors, notably the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3 or GPR41).[5][6] Activation of these receptors, which are expressed on various cell types including adipocytes and immune cells, can trigger intracellular signaling cascades.[6] For example, HCAR2 activation in adipocytes leads to the inhibition of adenylyl cyclase, a reduction in cAMP levels, and subsequent suppression of lipolysis, creating a negative feedback loop on ketogenesis.[6] In immune cells, this signaling is associated with anti-inflammatory effects.[13]

Experimental Protocols for Quantification

Accurate quantification of this compound is critical for research and clinical diagnostics. Several robust methods are available, each with specific advantages.

Sample Preparation

Proper sample preparation is essential to remove interfering substances.

-

Blood/Plasma/Serum:

-

Collect blood in appropriate tubes (e.g., EDTA, heparin).[8]

-

For deproteinization (recommended for many assays), several methods can be used:

-

Acid Precipitation: Add an equal volume of ice-cold 1 M perchloric acid, vortex, centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C, and neutralize the supernatant.[14]

-

Spin Filtration: Use a 10 kDa molecular weight cut-off (MWCO) spin filter to remove proteins.[15] This is often preferred as it avoids harsh chemical treatments.

-

-

-

Urine: Samples can often be diluted with assay buffer and used directly, though clarification with Carrez reagents may be necessary for turbid samples.[14][16]

-

Tissues:

Method 1: Enzymatic Assays

These are common, colorimetric or fluorometric methods available in commercial kits (e.g., Sigma-Aldrich MAK041, Stanbio ß-Hydroxybutyrate LiquiColor®).[8][15]

-

Principle: The quantification relies on a coupled enzyme reaction.[15]

-

D-β-hydroxybutyrate dehydrogenase specifically oxidizes this compound to acetoacetate. In this reaction, NAD+ is reduced to NADH.[8][14]

-

The amount of NADH produced is stoichiometrically proportional to the amount of this compound in the sample.

-

In a second reaction, diaphorase uses the generated NADH to reduce a probe (e.g., INT - iodonitrotetrazolium (B1214958) chloride), producing a colored or fluorescent product that can be measured.[8][14]

-

-

Protocol Outline (96-well plate format):

-

Standard Curve Preparation: Prepare serial dilutions of a known this compound standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in assay buffer.[15][17]

-

Sample Addition: Add 50 µL of prepared standards and samples to separate wells of a 96-well plate.[15]

-

Reaction Mix Preparation: Prepare a master mix containing the assay buffer, enzyme mix (D-β-hydroxybutyrate dehydrogenase, diaphorase), and substrate mix (NAD+, probe) according to the kit manufacturer's instructions.

-

Initiate Reaction: Add 50 µL of the reaction mix to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 5-60 minutes) at a controlled temperature (e.g., 25°C or 37°C), protected from light.[8][18]

-

Measurement: Read the absorbance (e.g., at 450 nm or 505 nm) or fluorescence using a microplate reader.[8][15]

-

Calculation: Determine the concentration of this compound in the samples by comparing their readings to the standard curve.

-

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity and is considered a gold-standard method.[19]

-

Principle: This method involves the chemical derivatization of this compound to make it volatile, followed by separation via gas chromatography and detection by mass spectrometry.

-

Protocol Outline:

-

Internal Standard: Add a deuterated internal standard (e.g., deuterated γ-hydroxybutyrate) to all samples and standards.[19]

-

Extraction: Perform a liquid-liquid extraction to isolate the analyte from the sample matrix.[19]

-

Derivatization: Evaporate the solvent and treat the residue with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl and carboxyl groups into volatile trimethylsilyl (B98337) (TMS) ethers and esters.[19]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode for maximum sensitivity.

-

Quantification: The concentration is determined by the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.

-

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative powerful method for quantification without the need for derivatization.[20][21]

-

Principle: this compound and its metabolites are separated using liquid chromatography and then detected by a mass spectrometer. Different chromatography columns can be used depending on the analytes of interest.

-

Protocol Outline:

-

Sample Preparation: Perform protein precipitation on plasma samples, typically by adding a cold organic solvent (e.g., acetonitrile), vortexing, and centrifuging.

-

Chromatography:

-

Mass Spectrometry: The column eluent is introduced into a mass spectrometer (typically a triple quadrupole) operating in negative ion mode with multiple reaction monitoring (MRM) for specific and sensitive detection.

-

Quantification: As with GC-MS, quantification is achieved by comparing the analyte/internal standard peak area ratio against a calibration curve.

-

Conclusion

This compound is a multifaceted molecule that transcends its classical role as a simple energy substrate. Its functions as an epigenetic modulator and a signaling ligand place it at the nexus of metabolism, gene regulation, and cellular homeostasis. Understanding its complex biology is crucial for developing novel therapeutic strategies for a range of metabolic, neurodegenerative, and inflammatory diseases. The robust analytical methods detailed herein provide the necessary tools for researchers and clinicians to accurately probe its concentrations and functions in both health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyric acid (HMDB0000011) [hmdb.ca]

- 2. Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybutyric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. 3-Hydroxybutyric acid | Endogenous metabolites | TargetMol [targetmol.com]

- 5. (R)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]

- 6. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ekfusa.com [ekfusa.com]

- 9. hmdb.ca [hmdb.ca]

- 10. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. libios.fr [libios.fr]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. food.r-biopharm.com [food.r-biopharm.com]

- 17. mdpi.com [mdpi.com]

- 18. promega.com [promega.com]

- 19. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to Fungal and Bacterial Sources of (R)-3-Hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxybutanoic acid ((R)-3-HB) is a valuable chiral building block for the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers. Microbial fermentation has emerged as a promising and sustainable route for the production of enantiopure (R)-3-HB. This technical guide provides an in-depth overview of the current state of research on fungal and bacterial sources of this versatile molecule. While bacterial systems, particularly metabolically engineered Escherichia coli, have been extensively studied and optimized for high-yield production, fungal sources for direct (R)-3-HB synthesis remain largely unexplored. This document details the biosynthetic pathways, summarizes quantitative production data, and provides comprehensive experimental protocols for the cultivation, extraction, and analysis of (R)-3-HB from microbial sources.

Introduction

This compound is a naturally occurring molecule that serves as a monomer for the biopolymer polyhydroxybutyrate (B1163853) (PHB). Its chiral nature makes it a valuable precursor for the synthesis of a wide range of enantiomerically pure compounds, including antibiotics, vitamins, and pheromones[1][2]. Traditional chemical synthesis of (R)-3-HB is often challenging and can result in racemic mixtures, making biotechnological production an attractive alternative. This guide focuses on the microbial production of (R)-3-HB, with a primary emphasis on bacterial systems where significant advancements have been made.

Bacterial Sources of this compound

Bacteria are the most well-characterized and efficient producers of (R)-3-HB. Both native producers and, more significantly, genetically engineered microorganisms have been leveraged for its synthesis.

Biosynthetic Pathway in Bacteria

The primary pathway for (R)-3-HB production in bacteria starts from the central metabolite acetyl-CoA. A two-step enzymatic reaction, analogous to the initial steps of PHB synthesis, forms the core of this pathway. A third step, often involving an endogenous or heterologous thioesterase, is crucial for the release of the free acid. The key enzymes in this pathway are:

-

β-Ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

Acetoacetyl-CoA Reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. This enzyme is stereospecific and crucial for producing the desired (R)-enantiomer.

-

Thioesterase (e.g., TesB, YciA): Hydrolyzes (R)-3-hydroxybutyryl-CoA to release this compound and Coenzyme A.

Metabolic engineering efforts have focused on the overexpression of these key enzymes and the manipulation of competing pathways to enhance the flux towards (R)-3-HB. A significant strategy has been to improve the supply of the reducing equivalent NADPH, which is preferentially used by many acetoacetyl-CoA reductases[3][4][5].

Biosynthetic pathway of this compound in bacteria.

Key Bacterial Producers and Quantitative Data

Metabolically engineered Escherichia coli is the most prominent bacterial host for (R)-3-HB production. Other bacteria such as Halomonas sp. and Corynebacterium glutamicum have also been investigated. The following tables summarize the quantitative data from various studies.

Table 1: Production of this compound by Recombinant Escherichia coli

| Strain | Fermentation Strategy | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Engineered E. coli Q5081 | Fed-batch | 75.7 | 0.34 (glucose) | 1.26 | [6] |

| Recombinant E. coli | Nitrogen-limited fed-batch | 12.7 | Not Reported | 0.42 | [3][5] |

| Recombinant E. coli MG1655(DE3) | Shake flask | 2.92 | Not Reported | Not Reported | [7][8] |

| Recombinant E. coli DH5α | Fed-batch | 12 | Not Reported | Not Reported | [9][10] |

| Recombinant E. coli BW25113 (pSPB01) | Fed-batch | 12 | Not Reported | Not Reported | [5] |

| Recombinant E. coli | Phosphate-starved repeated batch | 21.3 | 0.16 (glucose) | Not Reported | [11] |

| Engineered E. coli | Shake flask (acetate) | 1.02 | 0.26 (acetate) | Not Reported | [12] |

Table 2: Production of this compound by Other Bacteria

| Bacterium | Fermentation Strategy | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Halomonas sp. KM-1 | Successive aerobic and microaerobic conditions | 15.2 | Not Reported | Not Reported | [7][8] |

| Halomonas sp. KM-1 | Nitrate fed-batch (glucose) | 40.3 | Not Reported | 0.48 | [13] |

| Halomonas sp. OITC1261 | Aerobic cultivation | 58 | Not Reported | 0.65 | [14] |

| Halomonas sp. KM-1 | Microaerobic (saccharified Japanese cedar) | 21.1 | Not Reported | Not Reported | [15] |

| Corynebacterium glutamicum CGMCC No. 13957 | Fed-batch | 11.5 | Not Reported | Not Reported | [16] |

Fungal Sources of this compound

The direct production of this compound by fungal species is not as well-documented as in bacteria. The primary focus of fungal research in this area has been on the production and degradation of polyhydroxyalkanoates (PHAs), of which (R)-3-HB is a monomer.

Fungal Production of Polyhydroxyalkanoates (PHAs)

Several fungal species, including yeasts and filamentous fungi, have been reported to produce PHAs. However, these studies often do not specify the monomer composition or the yield of (R)-3-HB. For instance, Candida tropicalis has been shown to produce PHAs from dairy wastewater, with a PHA content of 21.4% of the cell dry mass[17]. The yeast Rhodotorula minuta has also been identified as a PHA producer[13]. While these findings suggest the presence of the necessary biosynthetic machinery, the efficient release of the (R)-3-HB monomer has not been a primary research objective.

Fungal Degradation of PHAs

Some fungi, such as Aspergillus fumigatus, are known to produce extracellular enzymes that can degrade PHB[15]. This degradative capability could potentially be harnessed for the production of (R)-3-HB from pre-formed PHB, although this approach has not been extensively explored for commercial production.

Experimental Protocols

This section provides a generalized workflow and detailed methodologies for the production, extraction, and quantification of (R)-3-HB from bacterial cultures, synthesized from various published methods.

General experimental workflow for (R)-3-HB production and analysis.

Bacterial Cultivation (Recombinant E. coli)

4.1.1. Media Composition

-

Luria-Bertani (LB) Medium (for inoculum): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

-

Minimal Salt Medium (for fermentation): 15 g/L glucose, 5 g/L (NH₄)₂SO₄, 1.6 g/L KH₂PO₄, 6.6 g/L Na₂HPO₄·2H₂O, 0.7 g/L Na₃C₆H₅O₇·2H₂O. After autoclaving, add 1 mL/L of 1 M MgSO₄ and 1 mL/L of a trace element solution, along with appropriate antibiotics[3].

-

Trace Element Solution: 16.7 g/L FeCl₃·6H₂O, 0.18 g/L ZnSO₄·7H₂O, 0.16 g/L CuSO₄·5H₂O, 0.15 g/L MnSO₄·4H₂O, 0.18 g/L CoCl₂·6H₂O, 20.1 g/L Na-EDTA, 0.5 g/L CaCl₂·2H₂O[3].

4.1.2. Inoculum Preparation

-

Inoculate a single colony of the recombinant E. coli strain into 5-10 mL of LB medium containing the appropriate antibiotics.

-

Incubate overnight at 37°C with shaking at 200-250 rpm.

-

Use the overnight culture to inoculate a larger volume of fermentation medium (typically a 1-5% v/v inoculation).

4.1.3. Fed-Batch Fermentation

-

Perform the fermentation in a bioreactor with control of temperature (30-37°C), pH (around 7.0, controlled with NH₄OH or H₃PO₄), and dissolved oxygen (maintained above 20-30% saturation by adjusting agitation and aeration)[1].

-

Initiate a batch phase with an initial concentration of glucose (e.g., 15-20 g/L).

-

After the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a fed-batch phase by feeding a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low glucose concentration in the fermenter. An exponential feeding strategy can be employed to maintain a constant specific growth rate[1][18].

-

Induce gene expression at an appropriate cell density (e.g., OD₆₀₀ of 0.6-10) with an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) if using an inducible promoter system[17][18].

-

Continue the fed-batch cultivation for 24-72 hours, collecting samples periodically for analysis.

Extraction and Purification of this compound

-

Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.

-

Collect the supernatant, which contains the secreted (R)-3-HB.

-

Acidify the supernatant to a pH of approximately 2.0 using a strong acid (e.g., HCl or H₂SO₄).

-

Extract the (R)-3-HB from the acidified supernatant using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Repeat the extraction multiple times to ensure high recovery.

-

Pool the organic phases and dry over an anhydrous salt like sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude (R)-3-HB. Further purification can be achieved by methods such as distillation or chromatography if required.

Quantification of this compound

4.3.1. Gas Chromatography (GC)

-

Derivatize the (R)-3-HB to a volatile ester (e.g., methyl or ethyl ester) by reacting with the corresponding alcohol in the presence of an acid catalyst.

-

Analyze the derivatized sample by GC using a suitable column (e.g., a capillary column with a polar stationary phase) and a flame ionization detector (FID).

-

Quantify the (R)-3-HB concentration by comparing the peak area to a standard curve prepared with pure this compound[19][20].

4.3.2. High-Performance Liquid Chromatography (HPLC)

-

Filter the culture supernatant to remove any particulate matter.

-

Analyze the sample directly by HPLC using a reverse-phase column (e.g., C18) and an acidic mobile phase (e.g., a dilute solution of sulfuric acid or phosphoric acid in water).

-

Detect the (R)-3-HB using a UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.

-

Quantify by comparison to a standard curve.

4.3.3. Enzymatic Assay

-

An enzymatic assay can be used for specific quantification of the (R)-enantiomer.

-

The assay is based on the oxidation of (R)-3-HB to acetoacetate (B1235776) by the enzyme (R)-3-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH.

-